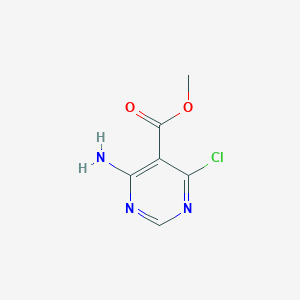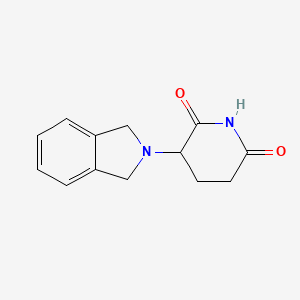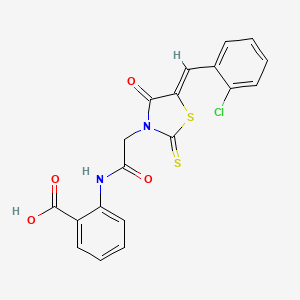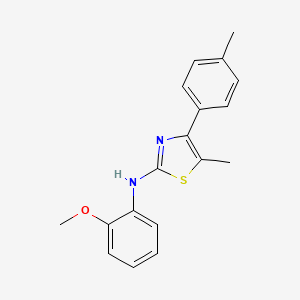
3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether” is a complex organic molecule. It has an empirical formula of C10H6ClF3N2 and a molecular weight of 246.62 . The structure of the molecule can be represented by the SMILES string FC(F)(F)C1=CC(Cl)=C(N2C=CC=C2)N=C1 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its SMILES string. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom). The pyridine ring is substituted with a chlorine atom and a trifluoromethyl group, while the pyrrole ring is attached to a phenyl group .Scientific Research Applications
3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether has been used in a variety of scientific research applications. It has been used in drug discovery to identify potential new drug candidates. It has also been used in biochemical and physiological studies to investigate the effects of different compounds on cellular processes. Additionally, this compound has been used in laboratory experiments to evaluate the efficacy of certain compounds and to investigate the mechanism of action of certain drugs.
Mechanism of Action
3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether has been found to have a variety of mechanisms of action. The compound has been found to act as an agonist at the serotonin 5-HT2A receptor and as an antagonist at the serotonin 5-HT2B receptor. It has also been found to act as an antagonist at the dopamine D2 receptor. Additionally, this compound has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate neurotransmitter levels, including serotonin, dopamine, and norepinephrine. It has also been found to have anti-inflammatory and antioxidant effects. Additionally, this compound has been shown to have neuroprotective effects and to reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether has several advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive and easy to synthesize. Additionally, this compound can be used to study a variety of different biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. For example, the compound is not very stable and can degrade over time. Additionally, the compound can interact with other compounds, which can affect the results of the experiment.
Future Directions
There are several potential future directions for 3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether research. One potential direction is to further investigate the compound’s effects on neurotransmitter levels and its potential therapeutic applications. Additionally, further research could be done to investigate the compound’s interactions with other compounds and its potential effects on drug toxicity. Additionally, further research could be done to investigate the compound’s effects on cellular processes, such as gene expression and protein synthesis. Finally, further research could be done to investigate the compound’s potential applications in drug discovery and the development of novel compounds.
Synthesis Methods
3-chloro-5-(trifluoromethyl)-2-pyridinyl 3-(1H-pyrrol-1-yl)phenyl ether can be synthesized through a two-step process. First, a reaction between 3-chloropyridin-2-yl 3-(1H-pyrrol-1-yl)phenyl ether and trifluoromethanesulfonic anhydride produces a trifluoromethylated intermediate product. This intermediate is then reacted with sodium hydroxide to yield the desired this compound product.
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the hazard statements H302 - Harmful if swallowed, and H319 - Causes serious eye irritation. Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .
properties
IUPAC Name |
3-chloro-2-(3-pyrrol-1-ylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-14-8-11(16(18,19)20)10-21-15(14)23-13-5-3-4-12(9-13)22-6-1-2-7-22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVQCALPBABENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)



![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2467963.png)

